Advanced Physicochemical Profiling and Synthetic Utility of 2-Ethynylbenzene-1,3,5-triol (CAS 2229521-92-8)
Advanced Physicochemical Profiling and Synthetic Utility of 2-Ethynylbenzene-1,3,5-triol (CAS 2229521-92-8)
Executive Summary
In the landscape of advanced organic synthesis and materials science, polyfunctional building blocks dictate the boundaries of molecular design. 2-Ethynylbenzene-1,3,5-triol (CAS 2229521-92-8) represents a highly specialized, dual-modality chemical entity[1]. By marrying the electron-rich, adhesive, and antioxidant properties of a phloroglucinol (1,3,5-benzenetriol) core with the orthogonal reactivity of a terminal alkyne, this compound serves as a critical node in modern bioconjugation, click chemistry, and supramolecular assembly[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical behavior, map its synthetic pathways, and establish self-validating protocols for its implementation in the laboratory.
Structural Analytics and Physicochemical Profiling
The behavior of 2-ethynylbenzene-1,3,5-triol is governed by the inherent tension between its functional groups. The three hydroxyl groups act as powerful electron-donating groups (EDGs) via resonance, making the aromatic ring highly nucleophilic and susceptible to oxidation. Conversely, the ethynyl group at the 2-position provides a rigid, linear axis for cycloadditions.
Because this compound is a relatively novel building block[3], empirical thermodynamic data is often extrapolated from its structural analogs. The table below synthesizes its quantitative and predicted physicochemical parameters.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-Ethynylbenzene-1,3,5-triol |
| CAS Registry Number | 2229521-92-8 |
| Molecular Formula | C8H6O3 |
| Molecular Weight | 150.13 g/mol |
| Physical State | Solid (Off-white to pale brown crystalline powder) |
| Solubility Profile | High in DMSO, DMF, MeOH; Low in Hexane, Toluene |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Predicted pKa (Hydroxyls) | ~8.0 - 9.5 (Weakly acidic, highly dependent on solvent) |
Causality Note: The high predicted melting and boiling points are a direct consequence of extensive intermolecular hydrogen bonding networks formed by the 1,3,5-triol system. This also explains its poor solubility in non-polar aliphatic solvents.
Mechanistic Synthesis and Causality in Protocol Design
The de novo synthesis of 2-ethynylbenzene-1,3,5-triol is an exercise in protecting group logic and transition-metal catalysis. The synthesis predominantly relies on the Sonogashira cross-coupling of a halogenated precursor with a terminal alkyne[2].
Attempting to couple an unprotected 2-halo-1,3,5-benzenetriol directly is a thermodynamic dead-end; the free phenolic oxygen atoms will aggressively coordinate to the Palladium and Copper catalysts, poisoning the catalytic cycle and promoting oxidative degradation (quinone formation). Therefore, global protection is a strict requirement.
Figure 1: Stepwise synthetic workflow for 2-Ethynylbenzene-1,3,5-triol via Sonogashira coupling.
Protocol 1: De Novo Synthesis via Sonogashira Coupling
Objective: Isolate high-purity 2-ethynylbenzene-1,3,5-triol from 2-bromo-1,3,5-trimethoxybenzene.
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Reaction Assembly: In an oven-dried Schlenk flask, dissolve 2-bromo-1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DMF. Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq).
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Causality: DMF is chosen because its high dielectric constant stabilizes the oxidative addition complex, while the absence of oxygen prevents the homocoupling of alkynes (Glaser coupling).
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Alkyne Introduction: Inject trimethylsilylacetylene (TMSA, 1.5 eq) and triethylamine (Et3N, 3.0 eq). Degas the mixture via freeze-pump-thaw (3 cycles).
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Self-Validation Check: Upon heating to 70 °C, the solution should transition from a pale yellow to a dark, translucent amber. This color shift visually confirms the formation of the active Pd(0) catalytic species.
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Deprotection Cascade: After complete conversion (verified by TLC; look for the disappearance of the starting material Rf), filter the crude mixture through a short Celite pad. Treat the isolated intermediate with Boron tribromide (BBr3, 4.0 eq) in DCM at -78 °C.
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Causality: BBr3 acts as a hard Lewis acid, simultaneously cleaving the methoxy ethers and the TMS group in a single, elegant global deprotection step.
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Isolation & Verification: Quench carefully with MeOH, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
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Self-Validation Check: To validate the unmasking of the phenols, add a single drop of 1% aqueous FeCl3 to a test aliquot of the product. An immediate, deep purple/blue colorimetric shift provides absolute confirmation of free phenolic hydroxyl groups.
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Application Dynamics: Bioconjugation via CuAAC
The primary utility of 2-ethynylbenzene-1,3,5-triol lies in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Because the triol motif mimics the adhesive properties of marine mussel foot proteins (similar to polydopamine), clicking this molecule onto a polymer or biomolecule instantly imparts surface-anchoring and antioxidant capabilities[2].
Figure 2: CuAAC bioconjugation pathway utilizing the terminal alkyne of the triol core.
Protocol 2: Click Chemistry (CuAAC) Surface Functionalization
Objective: Conjugate 2-ethynylbenzene-1,3,5-triol to an azide-functionalized PEG backbone.
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Catalyst Generation: Prepare a fresh stock solution of CuSO4·5H2O (10 mM) and sodium ascorbate (50 mM) in degassed, deionized water.
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Self-Validation Check: Mixing these two reagents must result in an immediate color change from pale blue (Cu2+) to colorless or very pale yellow (Cu+). If the solution turns brown or green, the ascorbate has prematurely oxidized, the catalyst is dead, and the stock must be remade.
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Conjugation Assembly: Combine the azide-substrate (1.0 eq) and 2-ethynylbenzene-1,3,5-triol (1.2 eq) in a t-BuOH/H2O (1:1 v/v) solvent system. Add the pre-formed Cu(I) catalyst (0.1 eq).
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Causality: The t-BuOH/H2O mixture is thermodynamically ideal here; it ensures the solvation of both the highly polar, hydrogen-bonding triol and the relatively non-polar organic azide, preventing phase separation.
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Reaction Monitoring: Stir vigorously at room temperature for 4-12 hours.
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Self-Validation Check: Monitor the reaction via FT-IR spectroscopy. The absolute disappearance of the sharp azide stretching frequency at ~2100 cm⁻¹ provides definitive, self-validating proof of complete triazole formation.
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